molecular formula C7H7N3OS B091309 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-22-9

3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No. B091309
CAS RN: 16943-22-9
M. Wt: 181.22 g/mol
InChI Key: NQXLJYJMGIMYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.

Biochemical And Physiological Effects

Studies have shown that 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

The advantages of using 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. These include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could focus on optimizing the synthesis method for this compound and exploring its potential side effects.

Synthesis Methods

The synthesis of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of triethylamine to yield the intermediate product, which is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.

Scientific Research Applications

3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

16943-22-9

Product Name

3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C7H7N3OS/c1-4-3-12-7-8-6(11)5(2)9-10(4)7/h3H,1-2H3

InChI Key

NQXLJYJMGIMYOS-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC(=O)C(=NN12)C

Canonical SMILES

CC1=CSC2=NC(=O)C(=NN12)C

synonyms

3,6-Dimethyl-7H-[1,3]thiazol[3,2-b][1,2,4]triazin-7-one

Origin of Product

United States

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